![molecular formula C14H16N2O2S B2375468 N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 863513-53-5](/img/structure/B2375468.png)

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various biological activities .

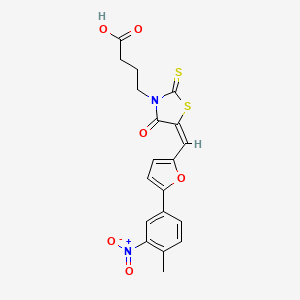

Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring attached to a methoxyphenyl group via an ethyl linker. The acetamide group would be attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. Thiazoles can react with electrophiles at the sulfur or nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the thiazole ring, the methoxyphenyl group, and the acetamide group .Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Comparative Metabolism of Chloroacetamide Herbicides and Metabolites : Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in both human and rat liver microsomes, leading to metabolites like CMEPA and CDEPA, which are bioactivated to potentially carcinogenic products. This study by Coleman et al. (2000) in Environmental Health Perspectives highlights the metabolic pathways and the involvement of cytochrome P450 isoforms in these processes, providing insights into the potential toxicity and carcinogenicity of these compounds Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

Inhibition Studies and Pharmaceutical Applications

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) in Bioorganic & Medicinal Chemistry Letters designed and synthesized 2-(4-methoxyphenyl)ethyl acetamide derivatives evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This work demonstrates the pharmaceutical applications of compounds related to N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide, particularly in designing drugs for diabetes management Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies.

Structural and Coordination Chemistry

Different Spatial Orientations of Amide Derivatives on Anion Coordination : Research by Kalita and Baruah (2010) in CrystEngComm explores the structural aspects of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its utility in forming complex geometries and channel-like structures through self-assembly. This study underscores the relevance of such compounds in the field of crystal engineering and coordination chemistry Different spatial orientations of amide derivatives on anion coordination.

Antimicrobial and Antifungal Activities

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives : Wardkhan et al. (2008) in the Journal of The Chinese Chemical Society investigated the antimicrobial activities of synthesized thiazole derivatives, demonstrating significant activity against bacterial and fungal strains. This research highlights the potential of this compound-related compounds in developing new antimicrobial agents New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asCathepsin S . Cathepsin S is a cysteine protease involved in various cellular processes, including protein degradation and antigen presentation.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties that influence their bioavailability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBOKCMBFGQZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)

![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)

![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)